molecular formula C13H12O5 B186829 ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate CAS No. 38322-74-6

ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B186829
CAS No.: 38322-74-6
M. Wt: 248.23 g/mol
InChI Key: QBQCROLDTZVZHW-UHFFFAOYSA-N
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Description

ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of the methoxy group at the 7th position and the ethyl ester group at the 2nd position further defines its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate typically involves the esterification of 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-. This can be achieved through the following steps:

    Starting Material: 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-.

    Esterification Reaction: The carboxylic acid group is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-: The parent compound without the ethyl ester group.

    4H-1-Benzopyran-2-carboxylic acid, 7-hydroxy-4-oxo-: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is unique due to the presence of both the methoxy group and the ethyl ester group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 7-methoxy-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-3-17-13(15)12-7-10(14)9-5-4-8(16-2)6-11(9)18-12/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCROLDTZVZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191688
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38322-74-6
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038322746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-2-carboxylic acid, 7-methoxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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